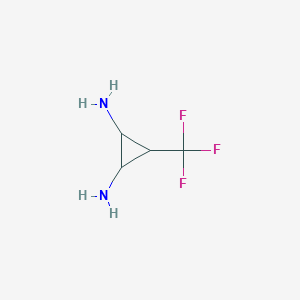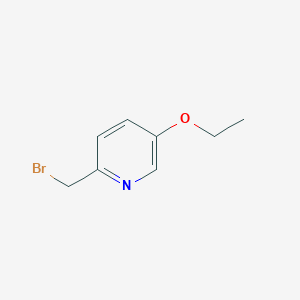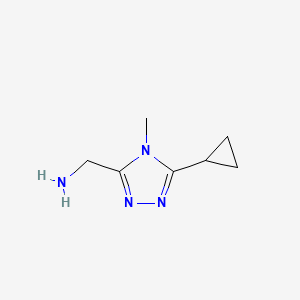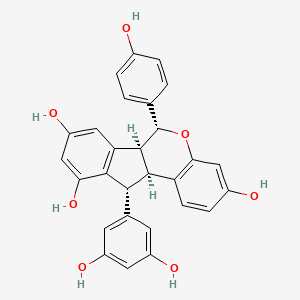
3-(Trifluoromethyl)cyclopropane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)cyclopropane-1,2-diamine: (CAS No. 1461708-36-0) is a fascinating compound with a molecular formula of C₄H₇F₃N₂ and a molecular weight of 140.11 g/mol . Its structure features a cyclopropane ring substituted with a trifluoromethyl group and two amino (NH₂) groups.
Méthodes De Préparation
a. Synthetic Routes: The synthesis of this compound involves a solvent-controlled reaction. Specifically, it can be prepared via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂ . The reaction conditions and detailed synthetic routes would require further investigation.
Analyse Des Réactions Chimiques
Types of Reactions: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Detailed studies are needed to explore its reactivity further.
Common Reagents and Conditions: Common reagents used in reactions involving this compound might include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines). specific conditions would depend on the desired transformation.
Major Products: The major products formed from reactions with 3-(Trifluoromethyl)cyclopropane-1,2-diamine would vary based on the reaction type. Further research is necessary to identify these products conclusively.
Applications De Recherche Scientifique
Chemistry: It could serve as a building block for designing novel molecules due to its unique structural features.
Biology: Researchers might explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Investigations into its pharmacological properties could lead to drug development.
Industry: Its trifluoromethyl group may find applications in materials science or as a fluorinated building block.
Mécanisme D'action
The exact mechanism by which 3-(Trifluoromethyl)cyclopropane-1,2-diamine exerts its effects remains an open question. Further studies are needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
trifluoromethylbenzene, 3,4-diamine (CAS No. 368718-36-0) , may share some similarities. Investigating their differences could highlight the uniqueness of our compound.
Remember that ongoing research may reveal additional insights into this intriguing molecule
Propriétés
Numéro CAS |
1461708-36-0 |
|---|---|
Formule moléculaire |
C4H7F3N2 |
Poids moléculaire |
140.11 g/mol |
Nom IUPAC |
3-(trifluoromethyl)cyclopropane-1,2-diamine |
InChI |
InChI=1S/C4H7F3N2/c5-4(6,7)1-2(8)3(1)9/h1-3H,8-9H2 |
Clé InChI |
QUJZFGBQKXXSDJ-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C1N)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
![Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate](/img/structure/B13072602.png)

![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13072611.png)
![5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072619.png)

![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid](/img/structure/B13072650.png)



![{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B13072677.png)
